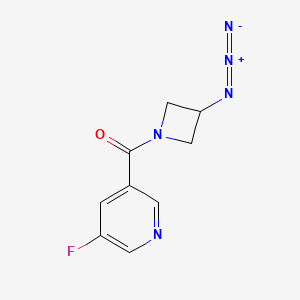

(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone

Vue d'ensemble

Description

(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone, also known as 3-Azido-5-fluoropyridin-3-ylmethanone, is an organic compound with a wide range of applications in pharmaceuticals, biochemistry, and materials science. It is a colorless, crystalline solid with a melting point of 67–68 °C. The compound has been used in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and polymeric nanostructures. It is also used in the synthesis of peptide-based drugs and in the preparation of polymeric nanostructures.

Applications De Recherche Scientifique

A Dipolar Cycloaddition Reaction to Access Novel P2X7 Antagonists : A unique single-pot dipolar cycloaddition reaction/Cope elimination sequence was developed to synthesize novel P2X7 antagonists, resulting in compounds with challenging chiral centers. These compounds were found to have robust P2X7 receptor occupancy at low doses in rats and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Catalyst- and Solvent-Free Synthesis through Microwave-Assisted Fries Rearrangement : A regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone was achieved without catalysts or solvents, utilizing microwave-assisted Fries rearrangement. Theoretical studies were conducted to understand the rearrangement process, with X-ray crystallographic analysis providing insights into the intermolecular interactions and energy frameworks of the resulting compounds (Moreno-Fuquen et al., 2019).

Structural Characterization and DFT Study of Boric Acid Ester Intermediates : A three-step substitution reaction was used to produce boric acid ester intermediates with benzene rings. These compounds' molecular structures were confirmed through various spectroscopy techniques, X-ray diffraction, and compared with density functional theory (DFT) calculations. This comprehensive analysis included exploring molecular electrostatic potential and frontier molecular orbitals, revealing some of the physicochemical properties of these compounds (Huang et al., 2021).

Mécanisme D'action

Target of action

Azido and fluoropyridinyl groups are often found in compounds with antiviral and antibacterial activities . Therefore, it’s possible that this compound could interact with enzymes or proteins involved in the life cycle of certain viruses or bacteria.

Mode of action

Without specific studies, it’s difficult to say exactly how (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone interacts with its targets. Azido compounds are often incorporated into dna or rna in place of normal nucleotides, disrupting the replication process .

Propriétés

IUPAC Name |

(3-azidoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c10-7-1-6(2-12-3-7)9(16)15-4-8(5-15)13-14-11/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSSWUKVHKSRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

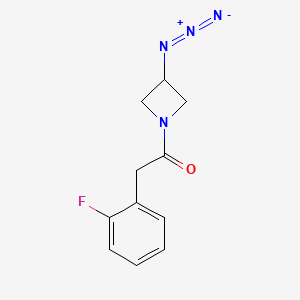

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

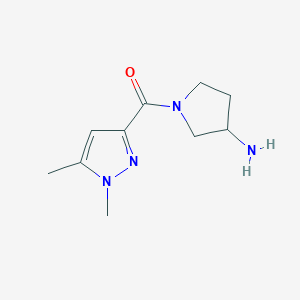

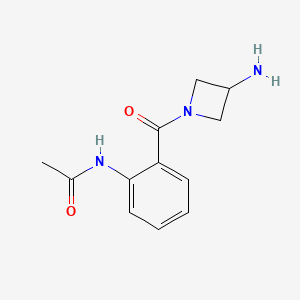

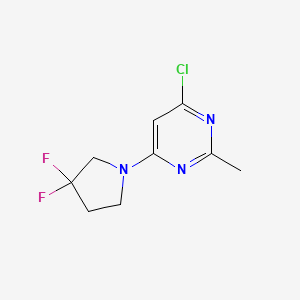

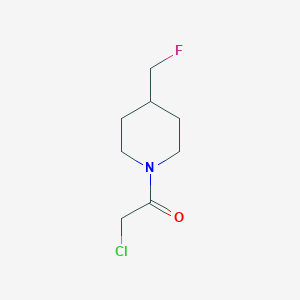

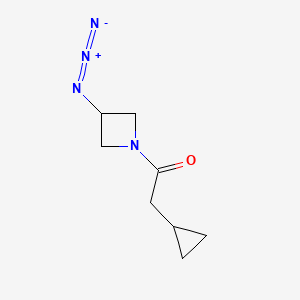

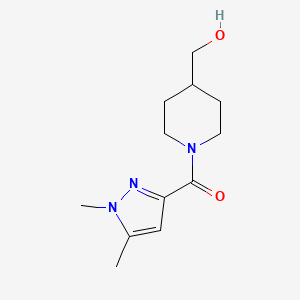

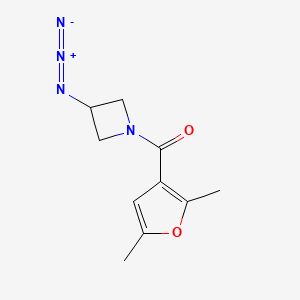

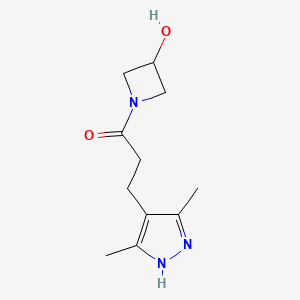

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.